N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered pyrimidine ring with two nitrogen atoms and substituents at key positions. The structure includes:
- 4-Bromophenyl amide group at position 5: This electron-withdrawing substituent enhances stability and influences intermolecular interactions.
- 2-Oxo group: Participates in hydrogen bonding, critical for molecular recognition.
- 4-[4-(Propan-2-yl)phenyl]: An isopropyl-substituted phenyl group at position 4, contributing to lipophilicity and membrane permeability.
Tetrahydropyrimidine derivatives are explored for antimicrobial, antiviral, and enzyme inhibitory activities . The unique combination of bromine and isopropyl substituents in this compound distinguishes it from analogues.
Properties
IUPAC Name |
N-(4-bromophenyl)-6-methyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-12(2)14-4-6-15(7-5-14)19-18(13(3)23-21(27)25-19)20(26)24-17-10-8-16(22)9-11-17/h4-12,19H,1-3H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDALMECQXWUHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then reacted with 2-cyanothioacetamide to form the pyrimidine ring . The final product is obtained after purification and characterization using techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains as well as cancer cell lines.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a molecular probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential cellular processes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis and Electronic Effects
The table below compares key structural features and biological activities of the target compound with similar derivatives:
Key Observations:
Biological Activity
N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring fused with various functional groups. Its IUPAC name reflects its structural complexity, which includes a bromophenyl group and a propan-2-ylphenyl moiety. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of similar tetrahydropyrimidine derivatives. For instance, compounds with similar structures showed significant inhibition of lipid peroxidation and free radical scavenging activities comparable to ascorbic acid . The presence of electron-donating groups in the structure enhances antioxidant capacity by increasing hydrogen donor ability.
Anticancer Properties
Research indicates that tetrahydropyrimidine derivatives exhibit anticancer activities through multiple pathways:
- Inhibition of Cancer Cell Proliferation : The compound has been investigated for its ability to inhibit the growth of various cancer cell lines. Studies reveal that structural modifications can enhance cytotoxicity against specific cancer types .
- Mechanism of Action : It is suggested that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidines is significantly influenced by their structural components:
- Bromophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Propan-2-ylphenyl Moiety : Contributes to the overall stability and bioavailability of the compound.
- Carbonyl Functionality : Plays a critical role in interactions with enzyme active sites.
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer efficacy of various tetrahydropyrimidine derivatives, including our compound of interest. Results indicated a dose-dependent inhibition of cancer cell proliferation in vitro, with IC50 values significantly lower than those observed for standard chemotherapeutics .
Study 2: Antioxidant Mechanism Investigation
In another study focusing on antioxidant properties, docking studies revealed that the compound effectively interacts with Keap1 protein, leading to Nrf2 activation. This pathway is crucial for cellular defense against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
